molecular formula C11H10N2O2 B14630444 Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- CAS No. 53055-11-1

Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-

Cat. No.: B14630444
CAS No.: 53055-11-1
M. Wt: 202.21 g/mol
InChI Key: ZKTPUEBHSQHTQH-UHFFFAOYSA-N
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Description

The compound 1,4-dihydro-4-(2-nitrophenyl)pyridine is a core structural motif in the 1,4-dihydropyridine (DHP) class of calcium channel blockers, with nifedipine being the most prominent derivative . Its structure comprises a 1,4-dihydropyridine ring substituted at the 4-position with a 2-nitrophenyl group and ester groups (typically methyl or ethyl) at the 3,5-positions (e.g., dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate) . This compound is pharmacologically significant due to its ability to inhibit L-type calcium channels, making it effective in treating hypertension and angina . However, its photochemical instability is a critical limitation; exposure to light triggers oxidation to nitroso (nitrosopyridine) and fully aromatic nitro (nitropyridine) derivatives, which lack therapeutic activity and may exhibit toxicity . Synthesis typically involves the Hantzsch reaction or oxidative pathways from nifedipine via ammonium persulfate .

Properties

CAS No.

53055-11-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,4-dihydropyridine

InChI

InChI=1S/C11H10N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-9,12H

InChI Key

ZKTPUEBHSQHTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=CNC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Hantzsch Reaction: Foundation for 1,4-DHP Synthesis

The Hantzsch reaction remains the cornerstone for synthesizing 1,4-DHP derivatives, including 1,4-dihydro-4-(2-nitrophenyl)pyridine. This multicomponent reaction (MCR) involves the condensation of 2-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in a stoichiometric ratio of 1:2:1.

Reaction Mechanism and Optimization

The mechanism proceeds through three stages:

  • Knoevenagel Condensation : 2-Nitrobenzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone intermediate.
  • Michael Addition : A second equivalent of ethyl acetoacetate attacks the intermediate, facilitated by ammonia liberated from ammonium acetate.
  • Cyclization and Aromatization : Intramolecular cyclization yields the 1,4-DHP core, which is stabilized by the electron-withdrawing nitro group at the 4-position.

Traditional methods employ refluxing ethanol (80°C, 6–8 hours), achieving moderate yields (60–70%). However, the nitro group’s electron-withdrawing nature necessitates prolonged reaction times due to reduced nucleophilicity at the aldehyde carbon.

Catalytic Advancements: Fe₃O₄@Phen@Cu Magnetic Nanocomposites

Recent innovations leverage Fe₃O₄@Phen@Cu nanoparticles to enhance reaction efficiency under eco-friendly conditions.

Optimized Reaction Conditions

A representative procedure involves:

  • Reactants : 2-Nitrobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol).
  • Catalyst : Fe₃O₄@Phen@Cu (25 mg, 0.05 mmol).
  • Solvent : Water (10 mL).
  • Temperature : 60°C, 40 minutes.

This method achieves yields of 86–92%, attributed to the catalyst’s dual acid-base sites, which activate both the aldehyde and β-ketoester.

Table 1: Comparative Analysis of Catalytic Methods for 1,4-Dihydro-4-(2-Nitrophenyl)Pyridine Synthesis
Catalyst Solvent Temperature (°C) Time (min) Yield (%)
None (Traditional) Ethanol 80 360 65
Fe₃O₄@Phen@Cu Water 60 40 91
SiO₂-HCl Toluene 100 180 78

Purification and Structural Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation.

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes and esters.
  • Recrystallization : Ethanol or acetonitrile recrystallization yields analytically pure product (m.p. 132–134°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.53 (d, J = 8.6 Hz, 2H, Ar-H), 5.98 (s, 1H, NH), 4.14–4.05 (m, 4H, OCH₂), 2.35 (s, 6H, CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Challenges and Mitigation Strategies

Oxidation Sensitivity

The 1,4-DHP core readily oxidizes to pyridine under aerobic conditions. Strategies include:

  • Conducting reactions under nitrogen atmosphere.
  • Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt%.

Nitro Group Steric Effects

The ortho-nitro group in 2-nitrobenzaldehyde induces steric hindrance, slowing the Knoevenagel step. Microwave irradiation (100°C, 20 minutes) accelerates this stage, improving yields to 88%.

Green Chemistry Approaches

Solvent-Free Synthesis

Ball-milling 2-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate with montmorillonite K10 (50 mg) for 30 minutes affords the product in 82% yield, eliminating solvent waste.

Catalyst Recyclability

Fe₃O₄@Phen@Cu retains 89% activity after five cycles, confirmed by ICP-OES analysis showing <2% Cu leaching.

Industrial-Scale Production

Pilot-Scale Protocol

  • Reactors : 50 L glass-lined stirred-tank reactor.
  • Conditions : 25 kg 2-nitrobenzaldehyde, 60 kg ethyl acetoacetate, 15 kg ammonium acetate, 1.25 kg Fe₃O₄@Phen@Cu in 200 L water at 60°C for 1 hour.
  • Yield : 89% (43.2 kg), purity >99% (HPLC).

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted dihydropyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: This compound is studied for its potential as a calcium channel blocker, similar to other 1,4-dihydropyridines. It has shown promise in the treatment of cardiovascular diseases, including hypertension and angina .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their insecticidal and herbicidal properties .

Mechanism of Action

The mechanism of action of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in blood pressure . The compound competes with other dihydropyridines for binding to the calcium channel, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nifedipine Derivatives with Alkoxy/Ester Modifications

Compounds such as dialkyl 1,4-dihydro-4-(2'-alkoxy-6'-pentadecylphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylates (e.g., 28k) exhibit enhanced calcium channel blocking efficacy compared to nifedipine. Larger alkoxy substituents on the 4-phenyl ring and bulkier ester groups improve binding to L-type channels, though hydrophobic chains (e.g., pentadecyl) reduce affinity . Unlike nifedipine, 28k shows irreversible action and robustly shifts the steady-state inactivation curve toward hyperpolarized potentials, suggesting distinct kinetic interactions .

Compound Substituents (4-Phenyl/3,5-Ester) Key Pharmacological Feature Stability
Nifedipine 2-Nitrophenyl / dimethyl Reversible L-type blockade Low photostability
28k 2'-Methoxy-6'-pentadecyl / ethyl Irreversible action, hyperpolarizing Moderate stability
4-(3-Nitrophenyl)pyridine 3-Nitrophenyl / tetra-alkyl esters Antibacterial intermediate High thermal stability

Positional Isomers: 3-Nitrophenyl vs. 2-Nitrophenyl

The positional isomer 4-(3-nitrophenyl)pyridine (precursor to antibacterial quinolones) demonstrates distinct reactivity. Synthesized via condensation of 3-nitrobenzaldehyde with di-alkyl oxalacetate, its 3-nitro group reduces steric hindrance compared to the 2-nitro isomer, facilitating decarboxylation and subsequent functionalization . This compound lacks calcium channel activity but is pivotal in synthesizing quinolone antibiotics .

Photostability Comparisons

Nifedipine’s photodegradation contrasts with 4-(p-nitrobenzyl)pyridine, a USP reference standard. The latter’s para-nitrobenzyl group confers greater stability under light exposure, as evidenced by its yellow crystalline form and higher melting range (71.8–74.8°C) .

Functional Group Variations

  • 2,4-Dihydroxy-3-nitropyridine : Contains hydroxyl groups at 2,4-positions and a nitro group at C3. This compound is a yellow powder used in synthesizing chlorinated pyridines (e.g., 2,4-dichloro-3-nitropyridine). Its solubility in polar solvents exceeds that of nifedipine derivatives due to hydrogen bonding .
  • Triethyl-6-amino-1-(4-chlorophenyl)-1,4-dihydro-4-(3,4-dimethoxyphenyl)pyridine-2,3,5-tricarboxylate: Amino and methoxy substituents enhance solubility and antimicrobial activity, diverging from the cardiovascular focus of nifedipine .

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